Methyl 4-[[2,2,2-trichloro-1-(propanoylamino)ethyl]carbamothioylamino]benzoate
Overview
Description
Methyl 4-[[2,2,2-trichloro-1-(propanoylamino)ethyl]carbamothioylamino]benzoate is a complex organic compound with the molecular formula C21H22Cl3N3O4S. This compound is known for its unique chemical structure, which includes a trichloromethyl group, a carbamothioyl group, and a benzoate ester. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[[2,2,2-trichloro-1-(propanoylamino)ethyl]carbamothioylamino]benzoate typically involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with 2,2,2-trichloroethyl isocyanate to form an intermediate. This intermediate is then reacted with propanoyl chloride and methyl thiocyanate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[[2,2,2-trichloro-1-(propanoylamino)ethyl]carbamothioylamino]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trichloromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Methyl 4-[[2,2,2-trichloro-1-(propanoylamino)ethyl]carbamothioylamino]benzoate is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[[2,2,2-trichloro-1-(propanoylamino)ethyl]carbamothioylamino]benzoate involves its interaction with specific molecular targets. The trichloromethyl group is known to form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The carbamothioyl group can interact with thiol groups in proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[[2,2,2-trichloro-1-(formylamino)ethyl]amino]benzoate
- Methyl 4-[[2,2,2-trichloro-1-(4-ethylphenoxy)acetyl]amino]benzoate
- Methyl 4-[[2,2,2-trichloro-1-(3,4-dimethoxybenzoyl)amino]ethyl]amino]benzoate
Uniqueness
Methyl 4-[[2,2,2-trichloro-1-(propanoylamino)ethyl]carbamothioylamino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
methyl 4-[[2,2,2-trichloro-1-(propanoylamino)ethyl]carbamothioylamino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl3N3O3S/c1-3-10(21)19-12(14(15,16)17)20-13(24)18-9-6-4-8(5-7-9)11(22)23-2/h4-7,12H,3H2,1-2H3,(H,19,21)(H2,18,20,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUNFAXNQCWNES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=C(C=C1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl3N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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